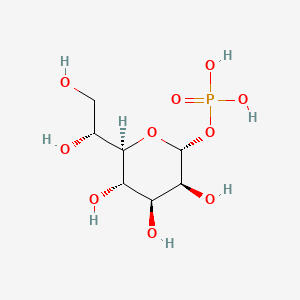
(2R,3S,4S,5S,6R)-6-((R)-1,2-dihydroxyethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3S,4S,5S,6R)-6-(®-1,2-dihydroxyethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl dihydrogen phosphate is a complex organic molecule It is characterized by multiple hydroxyl groups and a phosphate group, making it a significant molecule in various biochemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5S,6R)-6-(®-1,2-dihydroxyethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl dihydrogen phosphate typically involves the phosphorylation of a sugar derivative. The process begins with the protection of hydroxyl groups, followed by selective phosphorylation using reagents such as phosphorus oxychloride or phosphoric acid. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the compound through their metabolic pathways, which are then extracted and purified using various chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S,5S,6R)-6-(®-1,2-dihydroxyethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl dihydrogen phosphate: undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions may include acidic or basic environments to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
(2R,3S,4S,5S,6R)-6-(®-1,2-dihydroxyethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl dihydrogen phosphate: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Industry: The compound is used in the production of various biochemical products and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of (2R,3S,4S,5S,6R)-6-(®-1,2-dihydroxyethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl dihydrogen phosphate involves its interaction with specific enzymes and metabolic pathways. The compound acts as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions, which are crucial for energy transfer and signal transduction in cells. The molecular targets include kinases and phosphatases, which regulate the activity of various proteins and metabolic processes.
Comparison with Similar Compounds
(2R,3S,4S,5S,6R)-6-(®-1,2-dihydroxyethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl dihydrogen phosphate: can be compared with other similar compounds such as:
Glucose-6-phosphate: Similar in structure but differs in the position of the phosphate group.
Fructose-1,6-bisphosphate: Contains two phosphate groups and plays a different role in metabolic pathways.
Ribose-5-phosphate: A key intermediate in the pentose phosphate pathway.
The uniqueness of (2R,3S,4S,5S,6R)-6-(®-1,2-dihydroxyethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl dihydrogen phosphate lies in its specific configuration and its role in particular biochemical processes, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H15O10P |
|---|---|
Molecular Weight |
290.16 g/mol |
IUPAC Name |
[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C7H15O10P/c8-1-2(9)6-4(11)3(10)5(12)7(16-6)17-18(13,14)15/h2-12H,1H2,(H2,13,14,15)/t2-,3+,4+,5+,6-,7-/m1/s1 |
InChI Key |
KMEJCSKJXSBBAN-ZUHYCWGWSA-N |
Isomeric SMILES |
C([C@H]([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OP(=O)(O)O)O)O)O)O)O |
Canonical SMILES |
C(C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















